1-(2,5-dimethoxyphenyl)-2-(4-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
1-(2,5-Dimethoxyphenyl)-2-(4-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 2,5-dimethoxyphenyl group at position 1 and a 4-fluorobenzenesulfonyl moiety at position 2. Its molecular formula is C₂₃H₂₃FN₂O₅S, with a molecular weight of 458.5 g/mol .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-27-16-7-10-20(28-2)18(14-16)21-19-4-3-11-23(19)12-13-24(21)29(25,26)17-8-5-15(22)6-9-17/h3-11,14,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMHRENPALEEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethoxyphenyl)-2-(4-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 396.48 g/mol. Its structure features a pyrrolo[1,2-a]pyrazine core substituted with a dimethoxyphenyl group and a fluorobenzenesulfonyl moiety.
Biological Activity Overview
Research has identified several biological activities associated with this compound, including:
- Antiviral Activity : The compound has been included in antiviral libraries and shows promise against various viral infections.
- Antifungal Properties : Related compounds have demonstrated effectiveness against Candida and Aspergillus species, suggesting potential antifungal applications.
- Neuroprotective Effects : Studies indicate that derivatives of pyrrolo[1,2-a]pyrazine exhibit activity in rodent models of epilepsy.
Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Potential efficacy against HIV-1 | |
| Antifungal | Effective against Candida and Aspergillus species | |
| Neuroprotective | Activity in rodent models for epilepsy |
Antiviral Activity
A study conducted on the antiviral properties of related compounds showed that they possess significant activity against HIV-1. The mechanism involves inhibition of viral replication through interference with the viral enzyme functions.
Antifungal Efficacy
In vitro studies have demonstrated that derivatives similar to this compound exhibit potent antifungal activity. For instance, compounds were tested against clinical isolates of Candida species and showed minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
Neuroprotective Effects
In a rodent model of epilepsy using the maximal electroshock seizure (MES) test, derivatives displayed significant protective effects. The study indicated that these compounds could modulate neurotransmitter systems involved in seizure activity.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes involved in viral replication or fungal metabolism.
- Receptor Modulation : The compound may bind to specific receptors within the central nervous system to exert neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfonyl Group
- 2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 899739-90-3): This analog replaces the 4-fluorobenzenesulfonyl group with a 2,5-dimethoxybenzenesulfonyl substituent. Molecular formula: C₂₃H₂₆N₂O₆S (MW 458.5273).
Core Heterocycle Modifications
6-(2,5-Dimethoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8aa) :
- 4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine: Replaces the pyrrolo[1,2-a]pyrazine core with a pyrazolo[1,5-a]pyrazine system.
Substituent Position and Electronic Effects
1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine :
- 1-(2,5-Dimethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one: Replaces the pyrrolo[1,2-a]pyrazine core with a pyrrolidin-2-one ring. The benzimidazole-propyl-phenoxy side chain introduces steric bulk, likely reducing membrane permeability relative to the target compound .
Physicochemical and Structural Data Table
Key Research Findings
- Electronic Effects : The 4-fluorobenzenesulfonyl group in the target compound provides a balance of electron withdrawal (via sulfonyl) and moderate lipophilicity (via fluorine), which may optimize pharmacokinetic properties compared to analogs with purely electron-donating substituents .
- Biological Relevance : Pyrazolo[1,5-a]pyrazine derivatives (e.g., ) are explored for CNS targets due to their similarity to purine scaffolds, whereas sulfonyl-containing pyrrolo[1,2-a]pyrazines may favor protease or kinase inhibition .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for preparing 1-(2,5-dimethoxyphenyl)-2-(4-fluorobenzenesulfonyl)pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Condensation : Reacting substituted acetophenones with hydrazines in acidic ethanol to form hydrazine intermediates (e.g., ethylidene hydrazine) .
- Ring-Closing Formylation : Using Vilsmeier-Haack-Arnold conditions (POCl₃/DMF) to generate pyrazole-carbaldehyde intermediates .
- Coupling : Refluxing intermediates with barbituric acid or thiobarbituric acid in EtOH/H₂O (4:1) to yield final products .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration and confirms steric effects of the 2,5-dimethoxyphenyl and 4-fluorobenzenesulfonyl groups .
- NMR Spectroscopy : Analyze coupling patterns in ¹H/¹³C NMR (e.g., methoxy proton singlet at δ 3.8–4.0 ppm; fluorophenyl splitting) .
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS for [M+H]+ ion) and fragmentation patterns .
Q. What are the primary challenges in achieving high purity during synthesis, and how can they be addressed?
- Methodological Answer :
- Byproduct Formation : Hydrazine byproducts may arise during condensation; use excess hydrazine hydrate and monitor via TLC .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but require thorough removal to avoid contamination .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate pure crystals .
Advanced Research Questions
Q. How can computational methods like MCTDH wave packet propagation elucidate the photophysical behavior of pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer :
- Model Hamiltonian : Construct a 24-mode vibrational model to simulate S₁/S₂ excited-state coupling .
- MCTDH Simulations : Calculate absorption spectra and non-radiative decay pathways to interpret experimental UV-Vis/fluorescence data .
- Symmetry Considerations : Account for molecular symmetry to resolve discrepancies between simulated and observed spectra .
Q. What experimental and theoretical approaches resolve contradictions in reported phosphorescence lifetimes for pyrazine derivatives adsorbed on metal surfaces?
- Methodological Answer :
- Surface Defects : Use low-temperature (20 K) argon-layer adsorption to minimize defect-induced quenching .
- CPS Theory Refinement : Adjust parameters (e.g., dipole orientation, dielectric constants) to match distance-dependent lifetime data .
- Ellipsometry : Measure optical constants of substrates (e.g., Ag, GaAs) to refine energy-transfer models .
Q. How does the incorporation of sulfonamide or fluorophenyl groups influence biological activity, and what assays validate these effects?
- Methodological Answer :
- Targeted Assays : Test in vitro against enzymes (e.g., fungal tyrosinase) using UV-Vis kinetics to monitor inhibition .
- Structure-Activity Relationships (SAR) : Compare IC₅₀ values of derivatives with varying substituents (e.g., 4-fluoro vs. 4-chloro sulfonamides) .
- Molecular Docking : Simulate binding to active sites (e.g., luciferase for bioluminescence studies) to guide synthetic modifications .
Q. What strategies mitigate pyrazine degradation in complex matrices (e.g., during formulation or biological studies)?
- Methodological Answer :
- Stabilization : Use antioxidants (e.g., BHT) or inert atmospheres to prevent oxidative degradation .
- Analytical Monitoring : Track pyrazine content via GC-MS or HPLC; observe suppression by competing carbonyls (e.g., soybean paste additives) .
- Encapsulation : Employ liposomal or cyclodextrin-based delivery systems to shield reactive moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
